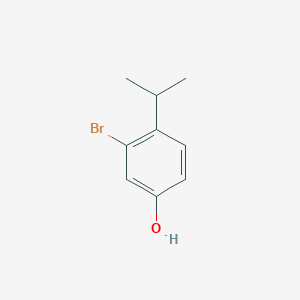

3-Bromo-4-(propan-2-YL)phenol

Description

Contextualization within Brominated Phenolic Compounds Research

Brominated phenolic compounds (BPCs) are a significant class of molecules with diverse origins and applications. They are found as natural products in marine organisms, particularly red algae, where they play roles in chemical defense. rsc.org In industrial chemistry, BPCs are crucial intermediates and products, used in the manufacturing of flame retardants, agrochemicals, and pharmaceuticals. nih.gov

The presence of bromine on a phenol (B47542) ring dramatically influences its chemical properties. The bromine atom is an electron-withdrawing group via induction but can also donate electron density through resonance. It serves as a valuable functional handle, most notably as a leaving group in transition-metal-catalyzed cross-coupling reactions, which are a cornerstone of modern C-C and C-heteroatom bond formation. nih.gov Research into BPCs often focuses on their synthesis, reactivity, and biological activities, which can range from antimicrobial to endocrine-disrupting effects. smolecule.com The specific arrangement of substituents, as seen in 3-bromo-4-(propan-2-yl)phenol, allows for regioselective transformations that are highly sought after in multi-step syntheses.

Significance as a Unique Aromatic Building Block

The utility of an aromatic compound as a building block is determined by the functional groups it carries and their relative positions. 3-Bromo-4-(propan-2-yl)phenol is a prime example of a molecule with significant synthetic potential due to its specific arrangement of a hydroxyl group, a bromine atom, and an isopropyl group.

Synthesis of Isomeric Brominated Isopropylphenols: The synthesis of brominated isopropylphenols can be achieved through several routes, with the regiochemical outcome being highly dependent on the starting material and reaction conditions. For instance, the direct electrophilic bromination of 4-isopropylphenol (B134273) typically yields 2-bromo-4-isopropylphenol. This is because the hydroxyl group is a powerful ortho-, para-director, and the position ortho to it is sterically accessible.

Conversely, achieving the 3-bromo substitution pattern of the title compound requires a different strategy. One plausible, though undocumented, approach would be the bromination of 4-isopropylphenol under conditions that favor thermodynamic control or through a multi-step sequence involving protection and directed metalation. A more direct, documented route to a similar isomer, 4-bromo-3-isopropylphenol (B173468), involves the direct bromination of 3-isopropylphenol. In this case, the hydroxyl group's directing effect leads to substitution at the para position, which is sterically favored over the ortho positions adjacent to the bulky isopropyl group.

Reactivity and Synthetic Applications: The bromine atom in 3-bromo-4-(propan-2-yl)phenol is the key to its role as a building block. It can readily participate in a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction would allow for the coupling of the phenol with a wide range of boronic acids or esters to form new carbon-carbon bonds. For the related isomer 4-bromo-3-isopropylphenol, Suzuki coupling has been shown to proceed in high yield to produce biaryl compounds, which are common motifs in drug discovery.

Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming carbon-oxygen or carbon-nitrogen bonds. 3-Bromo-4-(propan-2-yl)phenol could be coupled with alcohols or amines to generate diaryl ethers or arylamines, respectively.

Other Transformations: The phenolic hydroxyl group can be alkylated or acylated to produce ether and ester derivatives. Furthermore, the aromatic ring itself can undergo further electrophilic substitution, with the existing substituents directing the position of the incoming group. For example, nitration of the related 4-bromo-3-isopropylphenol occurs at the 2-position.

This trifunctional nature—a nucleophilic hydroxyl group, a reactive bromine atom for coupling, and a sterically influencing alkyl group—makes 3-bromo-4-(propan-2-yl)phenol a highly versatile scaffold. It allows for sequential, regioselective modifications, providing a pathway to a diverse array of complex target molecules, particularly in the fields of medicinal chemistry and materials science. While specific documented applications for 3-bromo-4-(propan-2-yl)phenol are not prevalent in public literature, its structural motifs are present in more complex patented molecules, indicating its probable use as a synthetic intermediate.

Table 2: Potential Reactions of 3-Bromo-4-(propan-2-yl)phenol (by analogy to isomers)

| Reaction Type | Potential Reagents | Expected Product Type | Significance | Source (by analogy) |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Biarylphenol | C-C bond formation, synthesis of complex scaffolds | |

| Ullmann Condensation | Alcohol/Amine, Cu catalyst | Diaryl ether / Arylamine | C-O / C-N bond formation | |

| Alkylation (O-H) | Alkyl halide, Base | Phenolic ether | Protection or modification of hydroxyl group | |

| Nitration (Aromatic) | HNO₃, H₂SO₄ | Nitrophenol derivative | Introduction of a nitro group for further transformation | |

| Reduction (De-bromination) | H₂, Pd/C | 4-Isopropylphenol | Selective removal of bromine |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-propan-2-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFUQXLBQYQLDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243363-07-6 | |

| Record name | 3-bromo-4-(propan-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 4 Propan 2 Yl Phenol and Its Precursors

Green Chemistry Principles in the Synthesis of 3-Bromo-4-(propan-2-YL)phenol

The application of green chemistry principles to the synthesis of 3-Bromo-4-(propan-2-yl)phenol aims to reduce the environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. Key areas of focus include the use of alternative solvents, development of recyclable catalysts, and the implementation of solvent-free reaction conditions.

Solvent-Free Mechanochemical Approaches

Mechanochemistry, a technique that uses mechanical force to induce chemical reactions, offers a promising solvent-free alternative for the synthesis of brominated phenols. researchgate.net This method can lead to the formation of products that are difficult to obtain through traditional solution-based methods and often results in higher yields and reduced reaction times. researchgate.net

Solvent-free mechanochemical synthesis, often conducted using ball milling, can be applied to reactions like the diazotization of phenolic compounds. rsc.org While direct mechanochemical bromination of 4-isopropylphenol (B134273) to yield 3-Bromo-4-(propan-2-yl)phenol is not extensively documented, the principles of mechanochemistry suggest its potential applicability. For instance, solvent and catalyst-free bromofunctionalization of olefins has been successfully demonstrated using mechanochemical methods, highlighting the potential of this technique for similar transformations on aromatic rings. nih.gov

Table 1: Comparison of Mechanochemical Synthesis with Traditional Methods

| Feature | Mechanochemical Synthesis | Traditional Solution-Phase Synthesis |

| Solvent Usage | Typically solvent-free or requires minimal solvent. researchgate.net | Often requires large volumes of organic solvents. |

| Energy Input | Mechanical energy (milling, grinding). | Thermal energy (heating, refluxing). |

| Reaction Time | Often significantly shorter. researchgate.net | Can be lengthy, requiring hours or days. |

| Waste Generation | Reduced due to the absence of bulk solvents. researchgate.net | Generates significant solvent and reagent waste. |

| Product Isolation | Often simpler purification procedures. rsc.org | May require complex extraction and chromatography. |

Environmentally Benign Catalytic Systems

The development of environmentally friendly catalytic systems is crucial for the green synthesis of bromophenols. These systems often aim to replace hazardous reagents and improve the selectivity of the bromination reaction.

Visible-light photoredox catalysis has emerged as a mild and efficient method for the bromination of phenols. beilstein-journals.orgbeilstein-journals.orgnih.gov This technique utilizes a photocatalyst, such as Ru(bpy)₃Cl₂, which, upon irradiation with visible light, can generate bromine in situ from a bromide source. beilstein-journals.orgbeilstein-journals.org This in-situ generation avoids the direct handling of highly toxic and volatile molecular bromine. beilstein-journals.orgbeilstein-journals.org The reaction typically proceeds with high chemical yield and regioselectivity under mild conditions. beilstein-journals.orgbeilstein-journals.orgnih.gov

Another approach involves the use of aqueous catalytic systems. For example, an aqueous CaBr₂-Br₂ system has been shown to be an efficient and recyclable brominating reagent for various aromatic compounds, including phenols. researchgate.net This method operates at room temperature without the need for metal catalysts or acidic additives and allows for organic solvent-free conditions for both the reaction and product isolation. researchgate.net Similarly, an aqueous NH₄Br-Br₂ system has been proposed as an environmentally friendly alternative for the bromination of aromatic compounds. jalsnet.com

Table 2: Examples of Environmentally Benign Catalytic Systems for Phenol (B47542) Bromination

| Catalytic System | Brominating Agent | Key Advantages |

| Visible-light photoredox catalysis (e.g., Ru(bpy)₃Cl₂) | In-situ generated Br₂ from Br⁻ | Mild reaction conditions, high chemo- and regioselectivity, avoids use of liquid bromine. beilstein-journals.orgbeilstein-journals.orgnih.gov |

| Aqueous CaBr₂-Br₂ | Br₂ | Room temperature, solvent-free conditions, recyclable reagent. researchgate.net |

| Aqueous NH₄Br-Br₂ | Br₂ | Environmentally friendly, works under ambient conditions. jalsnet.com |

Considerations for Process Optimization and Scalability in 3-Bromo-4-(propan-2-YL)phenol Synthesis

Optimizing the synthesis of 3-Bromo-4-(propan-2-yl)phenol for industrial-scale production requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. The transition from laboratory-scale synthesis to a scalable process often presents challenges. rug.nl

A key aspect of process optimization is the selection of a robust and scalable synthetic route. For the precursor, 4-isopropylphenol, the isopropylation of phenol is a common industrial method, but it can lead to a mixture of isomers. google.com Processes have been developed to improve the yield of the desired para-isomer, for instance, through the transalkylation of 2-isopropylphenol (B134262) in the presence of specific catalysts. google.com

For the bromination step, achieving high regioselectivity is crucial to minimize the formation of unwanted byproducts. While traditional methods using Lewis acid catalysts are common, they can be difficult to scale and may generate significant waste. google.com The development of continuous flow synthesis processes offers a promising alternative for optimization and scalability. researchgate.net Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purity. researchgate.net The integration of self-optimizing algorithms, such as Bayesian optimization, can further accelerate the process of finding optimal reaction conditions. researchgate.net

When scaling up, the purification of the final product is a critical consideration. acs.org The choice of purification method, such as distillation or recrystallization, will depend on the physical properties of 3-Bromo-4-(propan-2-yl)phenol and its impurities. Monitoring the purity throughout the process using analytical techniques like HPLC or GC is essential to ensure the final product meets the required specifications. acs.org

Table 3: Key Parameters for Process Optimization and Scalability

| Parameter | Consideration | Example Strategies |

| Reagent Selection | Cost, availability, safety, and environmental impact. | Utilizing less hazardous brominating agents or in-situ generation methods. beilstein-journals.orgbeilstein-journals.orgresearchgate.net |

| Catalyst Efficiency | Activity, selectivity, and recyclability. | Employing highly active and selective catalysts that can be easily separated and reused. researchgate.net |

| Reaction Conditions | Temperature, pressure, and reaction time. | Optimization through statistical methods or continuous flow systems to maximize yield and minimize energy consumption. researchgate.net |

| Solvent Choice | Environmental impact, safety, and ease of removal. | Preference for greener solvents or solvent-free conditions. researchgate.netresearchgate.net |

| Product Isolation and Purification | Efficiency, scalability, and cost. | Developing robust crystallization or distillation procedures to achieve high purity. acs.org |

| Process Control | Real-time monitoring and control of critical parameters. | Implementation of process analytical technology (PAT) to ensure consistent product quality. |

Chemical Reactivity and Transformation Studies of 3 Bromo 4 Propan 2 Yl Phenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic ring of 3-Bromo-4-(propan-2-yl)phenol is susceptible to electrophilic attack due to the activating nature of the hydroxyl group. This group directs incoming electrophiles primarily to the ortho and para positions. However, the existing substituents significantly influence the outcome of these reactions.

Further halogenation of 3-Bromo-4-(propan-2-yl)phenol can lead to the introduction of additional halogen atoms onto the aromatic ring. For instance, reaction with chlorine in the presence of a Lewis acid catalyst like ferric chloride can result in chlorination at the less sterically hindered positions. The hydroxyl group directs the incoming electrophile, and the bulky isopropyl group can sterically hinder substitution at adjacent positions.

Nitration of the phenolic ring can be achieved using a mixture of nitric acid and sulfuric acid at low temperatures. The nitro group is expected to be introduced at the position ortho to the hydroxyl group, which is activated and less sterically hindered. For a similar compound, 4-bromo-3-isopropylphenol (B173468), nitration with nitric acid in sulfuric acid at 0°C yields 4-bromo-3-isopropyl-2-nitrophenol.

Table 1: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| Chlorination | Cl₂, FeCl₃, Room Temperature | 4-Bromo-5-chloro-3-isopropylphenol | 48% |

Friedel-Crafts acylation is a common method for introducing an acyl group to an aromatic ring. In the case of 3-Bromo-4-(propan-2-yl)phenol, acylation can occur, often starting with the phenol (B47542) or related compounds. evitachem.com For example, the acylation of 4-isopropylphenol (B134273) with chloroacetyl chloride in the presence of triethylamine (B128534) is a known procedure.

Alkylation of the phenolic hydroxyl group is a more common reaction than Friedel-Crafts alkylation of the ring, which can be prone to rearrangements and multiple substitutions.

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group of 3-Bromo-4-(propan-2-yl)phenol is a key site for chemical transformations, allowing for the synthesis of a variety of derivatives.

Etherification of the phenolic hydroxyl group can be accomplished through various methods. The Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide, is a classic approach. uomustansiriyah.edu.iq For instance, reacting the phenol with an alkylating agent in the presence of a base like potassium carbonate can yield the corresponding ether. A specific example is the alkylation with methyl iodide to produce 4-bromo-3-isopropylanisole.

Another approach involves reacting the brominated phenol with a suitable reagent, such as 2-chloroacetamide, in the presence of a base to form a phenoxyacetamide intermediate. Furthermore, a process for the etherification of phenols using alkyl carboxylates in the presence of a carboxylic acid salt has been described. google.com

Esterification of the phenolic hydroxyl group can be readily achieved by reacting 3-Bromo-4-(propan-2-yl)phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. uomustansiriyah.edu.iq For example, reaction with acetyl chloride in the presence of pyridine (B92270) would yield the corresponding acetate (B1210297) ester.

The hydroxyl group can also direct coupling reactions. While direct coupling at the hydroxyl group is less common, its electronic influence is crucial in other coupling reactions of the molecule.

Transformations at the Bromine Atom

The bromine atom on the aromatic ring is a versatile handle for further synthetic modifications, particularly through cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds. The bromine atom of 3-Bromo-4-(propan-2-yl)phenol can participate in these reactions. For example, a Suzuki coupling with an aryl boronic acid in the presence of a palladium catalyst can lead to the formation of a biaryl compound.

Copper-catalyzed coupling reactions are also relevant. For instance, the Ullmann coupling can be used to form a dimer of the phenol. Moreover, copper(I) bromide has been used as a catalyst in coupling reactions with amines. The combination of CuI and DABCO (1,4-diazabicyclo[2.2.2]octane) has been shown to be an effective catalytic system for both Suzuki-Miyaura and Sonogashira cross-coupling reactions of aryl halides. researchgate.net

The bromine atom can also be removed through reduction. Catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst can selectively remove the bromine atom, yielding 3-isopropylphenol.

Table 2: Transformations at the Bromine Atom

| Reaction Type | Catalysts/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 3-Isopropyl-4-biphenylphenol | 81% |

| Ullmann Coupling | CuI, DMF | Dimer of the compound | 45% |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck)

The presence of a bromine atom on the aromatic ring makes 3-bromo-4-(propan-2-yl)phenol a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. chemie-brunschwig.ch 3-Bromo-4-(propan-2-yl)phenol can react with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl compounds or stilbene (B7821643) derivatives, respectively. chemie-brunschwig.chmdpi.com The reaction conditions are generally mild and tolerate a wide range of functional groups. chemie-brunschwig.chmdpi.com The choice of catalyst, ligand, and base can influence the reaction's efficiency. nih.gov

Stille Coupling: In a Stille coupling, an organotin compound is coupled with an organohalide. While effective, the toxicity of organotin reagents has led to a preference for other methods like the Suzuki-Miyaura coupling. chemie-brunschwig.ch Theoretically, 3-bromo-4-(propan-2-yl)phenol could be coupled with an organostannane in a Stille reaction to form a new carbon-carbon bond at the position of the bromine atom.

Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene. libretexts.org 3-Bromo-4-(propan-2-yl)phenol can be subjected to Heck reaction conditions with various alkenes to introduce a vinyl group onto the aromatic ring at the C-3 position. diva-portal.orgbeilstein-journals.org The regioselectivity and stereoselectivity of the Heck reaction can be controlled by the choice of catalyst, ligands, and reaction conditions. diva-portal.org

Table 1: Representative Cross-Coupling Reactions of Aryl Bromides This table illustrates typical conditions and outcomes for cross-coupling reactions involving aryl bromides, which are analogous to the expected reactivity of 3-bromo-4-(propan-2-yl)phenol.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yield |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Good to Excellent |

| Stille | Vinyltributyltin | Pd(PPh₃)₄ | - | Toluene | Good |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | Moderate to Good |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (NAS) on aryl halides like 3-bromo-4-(propan-2-yl)phenol is generally challenging due to the electron-rich nature of the benzene (B151609) ring. However, under specific conditions, the bromine atom can be displaced by a nucleophile.

Two primary mechanisms are possible:

Addition-Elimination Mechanism: This pathway is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. libretexts.org In 3-bromo-4-(propan-2-yl)phenol, the hydroxyl group is activating and the isopropyl group is weakly activating, making this pathway less favorable under standard conditions. ontosight.ai However, conversion of the hydroxyl group to a better electron-withdrawing group or the use of highly reactive nucleophiles could potentially enable this pathway.

Elimination-Addition (Benzyne) Mechanism: In the presence of a very strong base, such as sodium amide (NaNH₂), an elimination of HBr can occur to form a highly reactive benzyne (B1209423) intermediate. libretexts.orgmasterorganicchemistry.com The nucleophile then adds to the benzyne, leading to the substituted product. libretexts.org This mechanism often results in a mixture of regioisomers if the benzyne is unsymmetrical. For 3-bromo-4-(propan-2-yl)phenol, elimination would lead to a substituted benzyne, and subsequent nucleophilic attack could occur at either C-2 or C-3.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions This table outlines hypothetical NAS reactions for 3-bromo-4-(propan-2-yl)phenol based on established mechanisms.

| Nucleophile | Proposed Conditions | Potential Product(s) | Mechanism |

| NH₃ / NaNH₂ | High Temperature, Pressure | 3-Amino-4-(propan-2-yl)phenol & 2-Amino-4-(propan-2-yl)phenol | Elimination-Addition |

| CH₃O⁻ | Cu(I) catalyst, High Temp. | 3-Methoxy-4-(propan-2-yl)phenol | Catalyzed NAS |

Reactions of the Isopropyl Moiety

The isopropyl group attached to the phenolic ring can also participate in various chemical transformations, offering another avenue for the functionalization of the molecule.

Oxidative and Reductive Transformations

Oxidative Transformations: The benzylic carbon of the isopropyl group is susceptible to oxidation. libretexts.org Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions can lead to the oxidation of the isopropyl group to a carboxylic acid, forming 3-bromo-4-carboxy-phenol. libretexts.org It is important to note that the benzylic carbon must possess at least one hydrogen for this reaction to occur. libretexts.org Milder oxidation conditions might lead to the formation of a tertiary alcohol or a ketone at the benzylic position. The phenolic hydroxyl group itself can be oxidized to a quinone-type structure under certain conditions. britannica.compdx.edu

Reductive Transformations: The isopropyl group is an alkyl group and is generally inert to reduction under standard catalytic hydrogenation conditions that might, for instance, reduce a nitro group. The aromatic ring can be reduced to a cyclohexane (B81311) ring under harsh conditions (high pressure and temperature with catalysts like rhodium or ruthenium), but this is a less common transformation for this type of substrate. The phenolic hydroxyl group can be reduced to a hydrogen atom by distillation with zinc dust, although this is a rather archaic method. wikipedia.org

Functionalization of the Alkyl Chain

Direct functionalization of the isopropyl side chain, without affecting the aromatic ring or the other substituents, can be challenging but is theoretically possible. Free-radical halogenation, for instance, using N-bromosuccinimide (NBS) with a radical initiator, could selectively introduce a bromine atom at the benzylic position of the isopropyl group. This newly introduced halide could then serve as a handle for further nucleophilic substitution or elimination reactions, allowing for the introduction of a variety of other functional groups on the side chain.

Advanced Mechanistic Studies of 3-Bromo-4-(propan-2-YL)phenol Transformations

The mechanisms of the reactions that 3-bromo-4-(propan-2-yl)phenol undergoes are well-established for the individual reaction classes.

Cross-Coupling Reactions: The catalytic cycle of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions has been extensively studied. chemie-brunschwig.chlibretexts.org For the Suzuki-Miyaura reaction, the generally accepted mechanism involves:

Oxidative addition of the aryl bromide to the Pd(0) catalyst to form a Pd(II) complex.

Transmetalation of the organic group from the boron atom to the palladium center.

Reductive elimination of the coupled product, regenerating the Pd(0) catalyst. rsc.org

The mechanism of the Heck reaction also proceeds through a catalytic cycle involving oxidative addition, migratory insertion of the olefin into the palladium-carbon bond, and subsequent β-hydride elimination to release the product alkene. libretexts.org

Nucleophilic Aromatic Substitution: As discussed, the mechanism can proceed via an addition-elimination pathway involving a stabilized anionic intermediate (Meisenheimer complex) or an elimination-addition pathway through a highly reactive benzyne intermediate. libretexts.orgmasterorganicchemistry.com The operative mechanism is highly dependent on the substrate and reaction conditions.

Oxidative Coupling: Mechanistic studies of oxidative phenolic coupling reactions often point to the formation of phenoxy radical intermediates. researchgate.net For a molecule like 3-bromo-4-(propan-2-yl)phenol, an oxidant could induce the formation of a phenoxy radical, which can then participate in coupling reactions. Detailed mechanistic investigations, potentially involving techniques like electron paramagnetic resonance (EPR) spectroscopy and computational studies, would be necessary to elucidate the precise pathways for its transformations. acs.org

Advanced Structural Characterization and Spectroscopic Investigations of 3 Bromo 4 Propan 2 Yl Phenol

Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy. scispace.com This technique readily distinguishes between compounds that have the same nominal mass but different chemical formulas. For 3-Bromo-4-(propan-2-yl)phenol (C₉H₁₁BrO), HRMS provides definitive confirmation of its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

The monoisotopic mass of 3-Bromo-4-(propan-2-yl)phenol is calculated to be 213.99933 Da. uni.lu In HRMS analysis, the compound can be ionized through various methods, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to form different ionic species (adducts). The high resolving power of the instrument allows for the measurement of these ions with mass accuracy typically within 5 ppm (parts per million), unequivocally confirming the elemental composition. mdpi.com

Predicted high-resolution mass spectrometry data for common adducts of 3-Bromo-4-(propan-2-yl)phenol are presented below, showcasing the precision required for molecular formula confirmation. uni.lu

| Adduct Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₉H₁₂BrO⁺ | 215.00661 |

| [M+Na]⁺ | C₉H₁₁BrNaO⁺ | 236.98855 |

| [M-H]⁻ | C₉H₁₀BrO⁻ | 212.99205 |

| [M+K]⁺ | C₉H₁₁BrKO⁺ | 252.96249 |

| [M]⁺ | C₉H₁₁BrO⁺ | 213.99878 |

Table 1: Predicted High-Resolution Mass Spectrometry Data for 3-Bromo-4-(propan-2-yl)phenol Adducts. Data sourced from predicted values. uni.lu

Analysis of Characteristic Fragmentation Patterns for Structural Information

Beyond molecular formula confirmation, mass spectrometry provides crucial structural information through the analysis of fragmentation patterns. When the ionized molecule (molecular ion) is subjected to collision-induced dissociation (CID), it breaks apart into smaller, characteristic fragment ions. The fragmentation pathways are governed by the underlying chemical structure, with cleavage occurring at the weakest bonds or leading to the formation of particularly stable ions or neutral losses.

For 3-Bromo-4-(propan-2-yl)phenol, several key fragmentation patterns are expected:

Loss of a Methyl Radical: Phenols substituted with isopropyl groups are known to undergo fragmentation via the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl side chain. researchgate.net This process leads to a stable benzylic carbocation. In the negative ion mode, fragmentation of the [M-H]⁻ ion can involve the stepwise loss of a methyl radical and a hydrogen radical. researchgate.net

Loss of Propylene (B89431): Cleavage of the entire isopropyl group as propylene (C₃H₆, 42 Da) through a McLafferty-type rearrangement is another plausible pathway.

Cleavage of the C-Br Bond: The carbon-bromine bond is susceptible to cleavage, leading to the loss of a bromine radical (•Br, 79/81 Da). This is a common fragmentation pathway for brominated aromatic compounds. researchgate.net The presence of bromine is also readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da (⁷⁹Br and ⁸¹Br). libretexts.org

Phenolic Fragmentation: The phenol (B47542) moiety can lead to the loss of carbon monoxide (CO, 28 Da) from the aromatic ring after initial fragmentation.

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |

| 214/216 ([M]⁺•) | 199/201 | •CH₃ | Loss of a methyl group from the isopropyl substituent. researchgate.net |

| 214/216 ([M]⁺•) | 135 | •Br | Loss of a bromine radical. researchgate.net |

| 213/215 ([M-H]⁻) | 198/200 | •CH₃ | Loss of a methyl radical from the deprotonated molecule. researchgate.net |

| 135 | 107 | CO | Loss of carbon monoxide from the [M-Br]⁺ fragment. |

Table 2: Expected Characteristic Mass Spectrometry Fragmentation Patterns for 3-Bromo-4-(propan-2-yl)phenol.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the functional groups present, bond strengths, and subtle conformational features of the compound. researchgate.net

Interpretation of Characteristic Functional Group Frequencies

The IR and Raman spectra of 3-Bromo-4-(propan-2-yl)phenol are dominated by vibrations characteristic of its phenolic, isopropyl, and brominated aromatic components.

O-H Vibrations: The phenolic hydroxyl group gives rise to a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The broadening is due to intermolecular hydrogen bonding in the condensed phase. researchgate.net The out-of-plane O-H bend is also observable.

C-H Vibrations: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopropyl group are found just below 3000 cm⁻¹, typically in the 2850-2970 cm⁻¹ region. researchgate.net C-H bending vibrations (scissoring, rocking) for the isopropyl group will appear in the 1350-1470 cm⁻¹ range.

C=C Aromatic Vibrations: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring typically result in a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The phenolic C-O stretching vibration is expected to produce a strong band in the IR spectrum around 1200-1260 cm⁻¹.

C-Br Vibration: The C-Br stretching vibration is expected in the lower frequency (fingerprint) region of the spectrum, typically around 600-620 cm⁻¹. researchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | Phenol | 3200 - 3600 (broad) | IR |

| C-H Stretch | Aromatic | 3000 - 3100 | IR, Raman |

| C-H Stretch | Isopropyl (aliphatic) | 2850 - 2970 | IR, Raman |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | IR, Raman |

| C-H Bend | Isopropyl | 1350 - 1470 | IR |

| C-O Stretch | Phenol | 1200 - 1260 | IR |

| C-Br Stretch | Bromo-Aryl | 600 - 620 | IR, Raman |

Table 3: Characteristic Functional Group Frequencies for 3-Bromo-4-(propan-2-yl)phenol.

Low-Frequency Vibrations and Conformational Dynamics

The low-frequency region of the Raman and far-IR spectra (below 400 cm⁻¹) contains information about collective molecular motions, such as torsional (twisting) and bending modes of the entire molecular framework. These vibrations are particularly sensitive to the molecule's conformation. For 3-Bromo-4-(propan-2-yl)phenol, key conformational dynamics include the rotation of the isopropyl group relative to the plane of the benzene ring and the orientation of the hydroxyl proton.

Studies on halogenated aromatic compounds show that the internal rotation of substituted phenyl rings can be investigated using techniques like dielectric spectroscopy, which probes changes in the molecular dipole moment during conformational transitions. nih.gov The energy barriers for these rotations are often low, allowing for different conformers to exist in equilibrium at room temperature. Theoretical methods, such as Density Functional Theory (DFT) calculations and potential energy surface scans, can be used to model these low-energy vibrations and predict the stable conformers of the molecule. researchgate.net These computational approaches complement experimental data by assigning specific low-frequency modes to distinct conformational changes.

Electronic Spectroscopy (UV-Vis) and Photochemical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (typically π or n orbitals) to higher-energy (π*) orbitals. The phenol chromophore is the primary determinant of the UV spectrum for 3-Bromo-4-(propan-2-yl)phenol.

Benzene exhibits two primary absorption bands around 204 nm and 256 nm. Substitution on the ring alters the position (λ_max) and intensity of these absorptions. The hydroxyl (-OH), isopropyl (-C₃H₇), and bromo (-Br) substituents all act as auxochromes, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths. The electronic spectrum, often analyzed in a solvent like ethanol (B145695) or cyclohexane (B81311), can be compared with theoretical spectra computed using time-dependent density functional theory (TD-DFT) for a more detailed assignment of the electronic transitions. researchgate.net

The photochemical behavior of the molecule is directly related to its electronic excited states. For many brominated aromatic compounds, the absorption of UV radiation can induce the homolytic cleavage of the carbon-bromine bond. This C-Br bond is often the most photolabile site in the molecule. This process, known as photo-debromination, generates a highly reactive aryl radical and a bromine radical. acs.org Such photochemical reactivity is significant as it can lead to subsequent degradation pathways or initiate further chemical reactions.

Computational and Theoretical Chemistry Studies of 3 Bromo 4 Propan 2 Yl Phenol

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and molecular structure.

Density Functional Theory (DFT) for Optimized Geometries

Density Functional Theory (DFT) is a workhorse of computational chemistry, offering a favorable balance between accuracy and computational cost for determining the optimized geometries of medium-sized organic molecules like 3-bromo-4-(propan-2-yl)phenol. In a typical DFT study, the molecular geometry is fully optimized without any symmetry constraints. This process involves finding the coordinates of all atoms that correspond to a minimum on the potential energy surface.

The choice of the functional and basis set is crucial for the accuracy of DFT calculations. For halogenated phenols, hybrid functionals such as B3LYP are commonly employed in conjunction with Pople-style basis sets like 6-311++G(d,p). The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic structure of the bromine atom and the hydroxyl group, including potential intramolecular interactions.

The output of a DFT geometry optimization provides a wealth of data, including the final Cartesian coordinates of each atom, bond lengths, bond angles, and dihedral angles. This information is critical for understanding the molecule's three-dimensional shape and steric environment.

Table 1: Hypothetical Optimized Geometrical Parameters for 3-Bromo-4-(propan-2-yl)phenol using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-Br | Value |

| C-O | Value | |

| O-H | Value | |

| C-C (Aromatic) | Range of Values | |

| C-C (Isopropyl) | Value | |

| Bond Angles (°) | C-C-Br | Value |

| C-C-O | Value | |

| C-O-H | Value | |

| Dihedral Angles (°) | C-C-O-H | Value |

| C-C-C(isopropyl)-C(isopropyl) | Value | |

| Note: This table presents hypothetical data that would be generated from a DFT calculation. Actual values would require performing the specific computation. |

Ab Initio Methods for High-Accuracy Predictions

For even higher accuracy, particularly for electronic properties, ab initio methods can be employed. These methods are based on first principles without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals.

Due to their higher computational cost, these high-level ab initio methods are often used for single-point energy calculations on a DFT-optimized geometry. This approach, known as a DFT//ab initio calculation, provides a highly accurate electronic energy, which is crucial for calculating properties like ionization potentials, electron affinities, and reaction enthalpies. These methods are essential for benchmarking the accuracy of less computationally demanding methods like DFT.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is an invaluable tool for predicting and interpreting various types of spectra, aiding in the identification and characterization of molecules.

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR shielding tensors. These tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Calculations would be performed for both ¹H and ¹³C nuclei of 3-bromo-4-(propan-2-yl)phenol. The predicted chemical shifts can be compared with experimental data to confirm the molecular structure and assign specific resonances to individual atoms. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational changes, which can also be modeled computationally.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for 3-Bromo-4-(propan-2-yl)phenol

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

| C1 (C-OH) | Value | H (OH) | Value |

| C2 | Value | H2 | Value |

| C3 (C-Br) | Value | H5 | Value |

| C4 (C-isopropyl) | Value | H6 | Value |

| C5 | Value | H (isopropyl CH) | Value |

| C6 | Value | H (isopropyl CH₃) | Value |

| C (isopropyl CH) | Value | ||

| C (isopropyl CH₃) | Value | ||

| Note: This table presents hypothetical data. The accuracy of the prediction depends on the level of theory and the inclusion of solvent effects. |

Simulated Vibrational and Electronic Spectra for Experimental Comparison

Computational methods can simulate vibrational (infrared and Raman) and electronic (UV-Vis) spectra. Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide the frequencies of the normal modes of vibration, which correspond to the absorption peaks in an IR spectrum and scattering peaks in a Raman spectrum. The calculated frequencies are often systematically overestimated compared to experimental values, so a scaling factor is typically applied. The simulated spectrum can be used to assign the vibrational modes observed in an experimental spectrum.

Electronic spectra are simulated using Time-Dependent DFT (TD-DFT) or other excited-state methods. These calculations yield the excitation energies and oscillator strengths for electronic transitions. This information helps in understanding the nature of the electronic transitions observed in a UV-Vis spectrum, such as π→π* or n→π* transitions, and how they are influenced by the substituents on the aromatic ring.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. For a halogenated phenol (B47542) like 3-bromo-4-(propan-2-yl)phenol, this could involve studying reactions such as electrophilic aromatic substitution, oxidation, or degradation pathways.

The process involves locating the stationary points on the potential energy surface, which include the reactants, products, and any intermediates or transition states. Transition state structures are first-order saddle points on the potential energy surface and represent the energy barrier of a reaction. Locating these structures is a critical step in understanding the kinetics of a reaction.

Once a transition state is located, its structure can be analyzed to understand the bonding changes occurring during the reaction. A vibrational frequency calculation on the transition state structure will yield one imaginary frequency, which corresponds to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the transition state connects the correct reactants and products. The calculated energy barrier (the difference in energy between the reactants and the transition state) provides an estimate of the reaction rate. Such studies on related halogenated phenols have explored their degradation mechanisms initiated by radicals.

Intermolecular Interactions and Crystal Packing Analysis via Computational Methods

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. Computational methods are invaluable for analyzing these interactions and predicting the crystal packing of 3-bromo-4-(propan-2-yl)phenol.

Hydrogen Bonding: The hydroxyl group of 3-bromo-4-(propan-2-yl)phenol is a potent hydrogen bond donor. In the solid state, it is expected to form strong hydrogen bonds with acceptor atoms, most likely the oxygen atom of a neighboring molecule or the bromine atom. Computational studies, often in conjunction with crystallographic data, can precisely characterize these hydrogen bonds. The strength and geometry of these bonds can be calculated, revealing the formation of dimers, chains, or more complex networks that dictate the crystal packing. researchgate.netmdpi.com

Halogen Bonding: The bromine atom in 3-bromo-4-(propan-2-yl)phenol can act as a halogen bond donor. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as an oxygen or nitrogen atom. nih.govresearchgate.net Computational analysis can identify and quantify the strength of these halogen bonds. The interplay between hydrogen bonding and halogen bonding is crucial in determining the final crystal structure. nih.gov For instance, the bromine atom might compete with the hydroxyl group in forming interactions with acceptor sites.

Pi-Stacking Interactions: The aromatic ring of 3-bromo-4-(propan-2-yl)phenol can participate in pi-stacking interactions with neighboring aromatic rings. These interactions can be of different types, such as face-to-face or edge-to-face. Computational methods can determine the geometry and energy of these interactions, which play a significant role in the dense packing of aromatic molecules in crystals. nih.gov

Structure-Property Relationships through Computational Descriptors (excluding biological efficacy)

Computational descriptors are numerical values derived from the molecular structure that can be used to predict various physical and chemical properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors that provide insights into the electronic properties and reactivity of a molecule. mdpi.com

HOMO: The HOMO represents the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons, making the molecule more susceptible to electrophilic attack. For 3-bromo-4-(propan-2-yl)phenol, the HOMO is expected to be localized primarily on the phenol ring, with significant contributions from the oxygen and bromine atoms.

LUMO: The LUMO is the lowest energy orbital that is empty of electrons and is associated with the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater tendency to accept electrons, making the molecule more susceptible to nucleophilic attack. The LUMO of 3-bromo-4-(propan-2-yl)phenol is also expected to be centered on the aromatic ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small HOMO-LUMO gap indicates a more reactive molecule. mdpi.com

Computational calculations can provide precise values for the HOMO and LUMO energies and the HOMO-LUMO gap. These values can then be correlated with the observed chemical behavior of 3-bromo-4-(propan-2-yl)phenol. For example, a relatively small HOMO-LUMO gap might explain its reactivity in certain chemical transformations.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to visualize the three-dimensional charge distribution of a molecule. It is plotted onto a constant electron density surface, providing a map of the electrostatic potential. The MEP is invaluable for predicting and understanding a molecule's reactivity, particularly its behavior in electrophilic and nucleophilic reactions. It also helps in analyzing non-covalent interactions, such as hydrogen bonding. researchgate.netnih.gov

The MEP map is color-coded to represent different potential values. Regions with a negative potential, typically shown in shades of red and yellow, are electron-rich and are susceptible to electrophilic attack. Conversely, regions with a positive potential, depicted in blue, are electron-deficient and are favorable sites for nucleophilic attack. Green areas represent neutral or zero potential regions.

Negative Regions (Electrophilic Attack Sites): The most significant region of negative electrostatic potential is expected to be concentrated around the oxygen atom of the hydroxyl group. This is due to the high electronegativity of oxygen and the presence of its lone pair electrons. This makes the oxygen atom a primary site for electrophilic attack and a strong hydrogen bond acceptor. The bromine atom, being electronegative, will also create a region of negative potential around itself. The π-electron-rich aromatic ring, activated by the electron-donating hydroxyl and isopropyl groups, will also exhibit negative potential, particularly at the carbon atoms ortho and para to the hydroxyl group. chemguide.co.uk

Positive Regions (Nucleophilic Attack Sites): A distinct region of high positive potential (blue) is anticipated on the hydrogen atom of the hydroxyl group, making it the most likely site for deprotonation and a strong hydrogen bond donor. Additionally, a phenomenon known as a "sigma-hole" (σ-hole) may create a region of positive potential on the outermost surface of the bromine atom, along the C-Br bond axis. This positive cap can engage in halogen bonding, a type of non-covalent interaction. researchgate.net

Neutral Regions: The hydrocarbon framework, particularly the isopropyl group, is expected to be largely neutral (green), indicating its lower reactivity in polar interactions.

| Color | Potential Range | Interpretation | Predicted Location on 3-Bromo-4-(propan-2-yl)phenol |

|---|---|---|---|

| Red | Most Negative | Strongly electron-rich; high affinity for electrophiles. | Around the Oxygen atom of the -OH group. |

| Yellow | Slightly Negative | Electron-rich; susceptible to electrophilic attack. | Aromatic ring, particularly at activated carbon positions. |

| Green | Neutral | Van der Waals surface; low polarity. | Isopropyl group and hydrocarbon portions of the ring. |

| Blue | Positive | Electron-deficient; high affinity for nucleophiles. | Hydrogen atom of the -OH group; potential σ-hole on the Bromine atom. |

Global and Local Reactivity Descriptors (e.g., Fukui functions)

Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying chemical reactivity through various descriptors. These descriptors are categorized as either global, describing the reactivity of the molecule as a whole, or local, identifying the reactivity of specific atomic sites within the molecule. ontosight.ai

Global Reactivity Descriptors

Chemical Hardness (η): Measures resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity to react.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electronic charge, indicating its strength as an electrophile.

For 3-Bromo-4-(propan-2-yl)phenol, the electron-donating hydroxyl and isopropyl groups increase the HOMO energy, while the electron-withdrawing bromine atom lowers it. The net effect on the HOMO-LUMO gap, and thus on the global reactivity, would require specific calculations. However, studies on similar halogenated phenols suggest that such compounds are moderately reactive. nih.gov

| Descriptor | Symbol | Formula | Interpretation |

|---|---|---|---|

| Global Descriptors | |||

| Chemical Hardness | η | (I - A) / 2 | Resistance to deformation of electron cloud; stability. |

| Chemical Softness | S | 1 / η | Propensity to react; polarizability. |

| Electrophilicity Index | ω | μ² / (2η) where μ = -(I+A)/2 | Propensity to act as an electrophile. |

| Local Descriptors | |||

| Fukui Function (for nucleophilic attack) | f⁺(r) | ρ(N+1) - ρ(N) | Identifies sites most susceptible to attack by a nucleophile. schrodinger.com |

| Fukui Function (for electrophilic attack) | f⁻(r) | ρ(N) - ρ(N-1) | Identifies sites most susceptible to attack by an electrophile. schrodinger.com |

| Fukui Function (for radical attack) | f⁰(r) | [ρ(N+1) - ρ(N-1)] / 2 | Identifies sites most susceptible to attack by a radical. mdpi.com |

| I = Ionization Potential, A = Electron Affinity, μ = Chemical Potential, ρ(N) = Electron density of the N-electron system. |

Local Reactivity Descriptors: Fukui Functions

To pinpoint reactive sites within a molecule, local descriptors are used. The most prominent among these are the Fukui functions, which indicate the change in electron density at a specific point when an electron is added to or removed from the molecule. scm.com

f⁺(r): Predicts sites for nucleophilic attack (where an electron is added). The atoms with the highest f⁺ values are the most electrophilic sites.

f⁻(r): Predicts sites for electrophilic attack (where an electron is removed). The atoms with the highest f⁻ values are the most nucleophilic sites.

f⁰(r): Predicts sites for radical attack.

For 3-Bromo-4-(propan-2-yl)phenol, the reactivity towards electrophilic aromatic substitution is governed by the combined directing effects of the substituents. The hydroxyl group is a powerful activating ortho-, para-director. chemguide.co.uk The isopropyl group is a weaker activating ortho-, para-director. ontosight.ai The bromine atom is a deactivating ortho-, para-director.

Based on these principles, the predicted reactivity is as follows:

Electrophilic Attack (f⁻): The highest values of f⁻ are expected on the carbon atoms of the aromatic ring that are most activated. The hydroxyl group strongly activates positions C2 and C6 (ortho) and C4 (para). Since C4 is blocked by the isopropyl group, the primary sites for electrophilic substitution are C2 and C6. The oxygen atom itself is also highly nucleophilic. Therefore, f⁻ values would likely be highest at O, C2, and C6. acs.org

Nucleophilic Attack (f⁺): The sites most susceptible to nucleophilic attack would be those with the most electron deficiency. The hydrogen of the hydroxyl group is a primary candidate. Within the ring, the carbon atom bonded to the electron-withdrawing bromine (C3) and the carbon bonded to the hydroxyl group (C1) are expected to have higher f⁺ values compared to other ring carbons. Studies on brominated compounds confirm that the bromine atom itself is a strong site for nucleophilic reactions. mdpi.com

Radical Attack (f⁰): The prediction for radical attack often aligns with sites of high electron delocalization and stability of the resulting radical. The phenolic ring, in general, is susceptible, with specific sites being influenced by the substituents in a complex manner.

| Type of Attack | Predicted Primary Reactive Site(s) | Justification |

|---|---|---|

| Electrophilic | C2, C6, and O atoms | Strong activating and ortho-directing effect of the -OH group. High nucleophilicity of the oxygen atom. chemguide.co.ukbyjus.com |

| Nucleophilic | H (of -OH), C3, and Br atoms | High positive potential on the phenolic hydrogen. Electron-withdrawing inductive effect of the bromine and oxygen atoms. mdpi.com |

| Radical | Aromatic Ring Carbons | Stabilization of radical intermediates through resonance within the benzene (B151609) ring. mdpi.com |

Synthesis and Characterization of Derivatives and Analogues of 3 Bromo 4 Propan 2 Yl Phenol

Design and Synthesis of Novel Phenolic Ethers and Esters

The phenolic hydroxyl group of 3-bromo-4-(propan-2-yl)phenol is a prime site for derivatization to form ethers and esters. These modifications can significantly alter the compound's physical, chemical, and biological properties.

Phenolic Ethers:

The Williamson ether synthesis is a classic and highly effective method for preparing phenolic ethers from 3-bromo-4-(propan-2-yl)phenol. masterorganicchemistry.comlibretexts.org This SN2 reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide. masterorganicchemistry.comkhanacademy.org A strong base, such as sodium hydride (NaH), is typically used to generate the phenoxide. libretexts.org

A variety of alkyl halides can be employed to introduce different ether functionalities. For instance, reaction with methyl iodide would yield 1-bromo-2-isopropyl-4-methoxybenzene. The choice of the alkyl halide is crucial; primary alkyl halides generally give the best results due to the SN2 mechanism's sensitivity to steric hindrance. masterorganicchemistry.com

Table 1: Examples of Phenolic Ether Synthesis via Williamson Ether Synthesis

| Alkyl Halide | Base | Solvent | Product |

| Methyl Iodide | NaH | THF | 1-Bromo-2-isopropyl-4-methoxybenzene |

| Ethyl Bromide | K₂CO₃ | Acetone | 1-Bromo-4-ethoxy-2-isopropylbenzene |

| Benzyl Chloride | NaH | DMF | 1-(Benzyloxy)-3-bromo-4-isopropylbenzene |

This table presents hypothetical examples based on established Williamson ether synthesis protocols.

Phenolic Esters:

Esterification of the phenolic hydroxyl group can be readily achieved by reacting 3-bromo-4-(propan-2-yl)phenol with acyl chlorides or carboxylic anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). This reaction proceeds through nucleophilic acyl substitution. For example, treatment with acetyl chloride would yield 3-bromo-4-isopropylphenyl acetate (B1210297).

The use of different acylating agents allows for the introduction of a wide array of ester groups, from simple alkyl esters to more complex aryl esters, thereby fine-tuning the properties of the resulting molecule.

Table 2: Examples of Phenolic Ester Synthesis

| Acylating Agent | Base | Solvent | Product |

| Acetyl Chloride | Pyridine | Dichloromethane | 3-Bromo-4-isopropylphenyl acetate |

| Benzoyl Chloride | Triethylamine | Toluene | 3-Bromo-4-isopropylphenyl benzoate |

| Acetic Anhydride (B1165640) | Pyridine | - | 3-Bromo-4-isopropylphenyl acetate |

This table illustrates potential esterification reactions based on standard acylation procedures.

Strategies for Further Functionalization of the Aromatic Ring System

The aromatic ring of 3-bromo-4-(propan-2-yl)phenol offers several positions for further functionalization, primarily through electrophilic aromatic substitution and cross-coupling reactions involving the bromine atom.

Electrophilic Aromatic Substitution:

The hydroxyl and isopropyl groups are activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. The interplay of these directing effects, along with steric hindrance from the bulky isopropyl group, will govern the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration with a mixture of nitric and sulfuric acid would likely introduce a nitro group at the position ortho to the hydroxyl group and meta to the bromine, a less sterically hindered position.

Cross-Coupling Reactions:

The carbon-bromine bond is a key handle for introducing new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for forming biaryl structures by reacting the aryl bromide with a boronic acid in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org For example, coupling 3-bromo-4-(propan-2-yl)phenol with phenylboronic acid would yield 3-phenyl-4-(propan-2-yl)phenol.

Table 3: Potential Cross-Coupling Reactions

| Coupling Partner | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Isopropyl-2-phenylphenol |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 5-Isopropyl-2-(4-methoxyphenyl)phenol |

| Methylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 3-Methyl-4-(propan-2-yl)phenol |

This table outlines hypothetical Suzuki-Miyaura coupling reactions to illustrate the potential for aromatic ring functionalization.

Other cross-coupling reactions, such as the Buchwald-Hartwig amination (for introducing nitrogen-based functional groups) and the Sonogashira coupling (for introducing alkyne moieties), could also be employed to further diversify the derivatives of 3-bromo-4-(propan-2-yl)phenol.

Preparation of Bridged and Polycyclic Derivatives Incorporating the Phenolic Moiety

The synthesis of bridged and polycyclic derivatives from 3-bromo-4-(propan-2-yl)phenol involves the strategic formation of new rings, often through intramolecular reactions. These complex structures can lead to compounds with unique three-dimensional shapes and potentially interesting biological activities.

One approach involves a multi-step synthesis where both the phenolic hydroxyl group and the aromatic ring are functionalized with reactive groups that can subsequently cyclize. For example, the phenolic oxygen could be alkylated with a dihaloalkane, followed by an intramolecular cyclization via a second nucleophilic substitution or a cross-coupling reaction.

Another strategy could involve a Diels-Alder reaction. acs.org By first converting the phenol to a diene or a dienophile, it could then participate in a [4+2] cycloaddition to form a new six-membered ring, leading to a polycyclic system.

The synthesis of coumarin (B35378) derivatives represents another pathway to polycyclic structures. A Pechmann condensation, for instance, could potentially be adapted. This would involve reacting 3-bromo-4-(propan-2-yl)phenol with a β-ketoester under acidic conditions to form a benzopyranone core. google.com

Table 4: Hypothetical Strategies for Polycyclic Derivative Synthesis

| Reaction Type | Key Reagents | Intermediate/Product Type |

| Intramolecular Williamson Ether Synthesis | 1,4-Dibromobutane, NaH | Dihydrobenzofuran derivative |

| Diels-Alder Reaction | Maleic anhydride (after functionalization) | Tricyclic adduct |

| Pechmann Condensation | Ethyl acetoacetate, H₂SO₄ | Substituted coumarin |

This table presents speculative routes to polycyclic derivatives based on established synthetic methodologies.

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into the analogues of 3-bromo-4-(propan-2-yl)phenol can be achieved through several stereoselective synthetic strategies. This is particularly relevant for applications in medicinal chemistry, where the stereochemistry of a molecule can be critical for its biological activity.

One approach is to utilize a chiral starting material or a chiral auxiliary in the synthesis. For example, if a side chain is introduced via a cross-coupling reaction, a chiral ligand on the metal catalyst can induce enantioselectivity in the product. Asymmetric Suzuki-Miyaura couplings have been developed for the synthesis of chiral biaryls. rsc.org

Alternatively, a prochiral center can be introduced into a derivative of 3-bromo-4-(propan-2-yl)phenol, which is then subjected to an asymmetric transformation. For instance, the reduction of a ketone functionality attached to the phenol ring using a chiral reducing agent, such as a CBS catalyst or a chiral borane, could produce a chiral alcohol with high enantiomeric excess.

Furthermore, if a new stereocenter is created during a cyclization reaction to form a bridged or polycyclic derivative, the use of a chiral catalyst or reagent can control the stereochemical outcome of the reaction. For example, an asymmetric intramolecular Heck reaction could be envisioned to construct a chiral cyclic system.

Table 5: Potential Strategies for Stereoselective Synthesis

| Synthetic Approach | Key Chiral Element | Potential Chiral Product |

| Asymmetric Suzuki-Miyaura Coupling | Chiral phosphine (B1218219) ligand | Enantiomerically enriched biaryl analogue |

| Asymmetric Ketone Reduction | CBS catalyst | Chiral secondary alcohol derivative |

| Asymmetric Intramolecular Heck Reaction | Chiral palladium catalyst | Chiral cyclic analogue |

This table outlines hypothetical strategies for the synthesis of chiral analogues, drawing upon established methods in asymmetric synthesis.

Applications in Advanced Chemical Synthesis

3-Bromo-4-(propan-2-YL)phenol as a Versatile Building Block in Complex Organic Synthesis

3-Bromo-4-(propan-2-YL)phenol is recognized as a versatile small molecule scaffold and building block in the field of organic chemistry. smolecule.comcymitquimica.com Its utility stems from the presence of three key functional regions: the reactive hydroxyl group, the aryl bromide moiety, and the isopropyl-substituted aromatic ring. This trifecta of functionalities allows chemists to employ it as a starting point for intricate, multi-step syntheses.

The phenolic hydroxyl group can undergo a variety of reactions, such as etherification or esterification, to introduce new functional groups or to act as a protecting group while other parts of the molecule are modified. For instance, alkylation of the hydroxyl group can yield ether derivatives, which are common intermediates in pharmaceutical synthesis.

The bromine atom on the aromatic ring is a particularly valuable handle for synthetic chemists. It provides a site for introducing molecular complexity through various metal-catalyzed cross-coupling reactions. Furthermore, the isopropyl group, while relatively inert, exerts steric and electronic influence on the reactivity of the aromatic ring, affecting the regioselectivity of subsequent substitution reactions. This inherent functionality makes the compound a valuable precursor for creating substituted aromatic structures that are central to many complex target molecules in medicinal and materials science. smolecule.com The synthesis of more complex molecules often begins with commercially available precursors like 3-bromo-4-isopropylphenol or its isomers. evitachem.com

Role in Cross-Coupling Reactions for C-C Bond Formation

The carbon-bromine bond in 3-Bromo-4-(propan-2-YL)phenol is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming new carbon-carbon (C-C) bonds. wikipedia.org While specific studies on 3-Bromo-4-(propan-2-YL)phenol are not extensively detailed in available literature, the reactivity of its close isomer, 4-Bromo-3-isopropylphenol (B173468), provides strong evidence for its utility in these transformations. This isomer readily participates in Suzuki and Ullmann couplings.

Suzuki Coupling: This reaction pairs an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov For a brominated phenol (B47542) like 3-Bromo-4-(propan-2-YL)phenol, a Suzuki reaction would allow for the formation of a biaryl structure by replacing the bromine atom with a new aryl or vinyl group. Such biaryl phenol motifs are prevalent in pharmaceuticals and liquid crystals. The reaction with an arylboronic acid would proceed via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. nrochemistry.comorganic-chemistry.org Applying this to 3-Bromo-4-(propan-2-YL)phenol would result in the synthesis of an alkynyl-substituted phenol. This is a powerful method for creating conjugated systems used in organic electronics and as precursors for more complex heterocyclic structures. The reaction tolerates a wide range of functional groups, making it suitable for intermediates like the title compound. nrochemistry.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated compound (an alkene) with an aryl or vinyl halide under palladium catalysis. diva-portal.orgresearchgate.net This would enable the introduction of a vinyl group at the bromine position of 3-Bromo-4-(propan-2-YL)phenol, yielding a styrenic derivative that can serve as a monomer for polymerization or as an intermediate for further transformations.

The following table outlines typical conditions for a Suzuki coupling reaction based on its isomer, demonstrating a practical application for C-C bond formation.

| Parameter | Condition/Reagent | Role |

|---|---|---|

| Aryl Halide | 4-Bromo-3-isopropylphenol | Substrate |

| Coupling Partner | Arylboronic Acid | Source of new Aryl group |

| Catalyst | Pd(PPh₃)₄ | Catalyzes the C-C bond formation |

| Base | K₂CO₃ | Activates the boronic acid |

| Product | 3-Isopropyl-4-biphenylphenol | Biaryl product |

| Yield | 81% | Reaction Efficiency |

Integration into Macrocyclic and Supramolecular Architectures

Phenolic compounds are fundamental building blocks in supramolecular chemistry, particularly in the synthesis of macrocycles like calixarenes and porphyrins. researchgate.net These large, cyclic molecules are known for their ability to form host-guest complexes. The functional groups on 3-Bromo-4-(propan-2-YL)phenol make it a potential candidate for incorporation into such complex architectures.

The phenolic hydroxyl group can direct condensation reactions with aldehydes to form the basic framework of a calixarene. The isopropyl group at the para position (relative to one of the ortho positions to the hydroxyl group) and the bromo group at the meta position can be used to tune the solubility, conformation, and guest-binding properties of the resulting macrocycle.

Furthermore, the bromine atom serves as a reactive site for post-macrocyclization functionalization. Using cross-coupling reactions, various substituents could be appended to the macrocyclic scaffold, creating highly tailored molecular receptors or sensors. For example, a strategy for synthesizing macrocycle libraries involves the sequential reaction of building blocks, often using alkylation reactions with bromo-activated components. rsc.org While direct synthesis of a macrocycle from 3-Bromo-4-(propan-2-YL)phenol is not documented, its structure is analogous to other substituted phenols used for creating complex host molecules and functional supramolecular assemblies. researchgate.netresearchgate.net

Use in Polymer and Material Science (Focus on Chemical Role and Precursor Properties)

In polymer and material science, functionalized phenols are important as monomers, chain-stoppers, or modifying agents. 3-Bromo-4-(propan-2-YL)phenol possesses features that make it a valuable precursor in this field. The phenolic hydroxyl group is a key functional site for polymerization. It can participate in condensation polymerization with compounds like epichlorohydrin (B41342) or phosgene (B1210022) to form polyethers or polycarbonates, respectively. nih.gov The bulky isopropyl group would influence the polymer's physical properties, such as its glass transition temperature and solubility.

The bromine atom provides an additional route for polymer modification. It can serve as:

A site for polymer grafting: A base polymer containing this monomer unit could be functionalized by grafting other polymer chains onto it via the C-Br bond, using techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

A precursor for flame-retardant materials: Brominated organic compounds are widely used as flame retardants. While this specific compound is not a primary flame retardant itself, its structural motif is related to degradation products of common flame retardants like Tetrabromobisphenol A (TBBPA). gdut.edu.cn The incorporation of 3-Bromo-4-(propan-2-YL)phenol into a polymer backbone would increase its bromine content, potentially enhancing its flame-retardant properties.

The following table summarizes the potential roles of the compound's functional groups in polymer science.

| Functional Group | Potential Role in Polymer Science | Example Polymer Type/Application |

|---|---|---|

| Hydroxyl (-OH) | Monomer for step-growth polymerization | Polyethers, Polyesters, Polycarbonates |

| Bromo (-Br) | Site for post-polymerization modification (grafting) | Functionalized polymers |

| Bromo (-Br) | Introduces halogen content | Flame-retardant materials |

| Isopropyl Group | Influences physical properties (solubility, Tg) | Engineering plastics |

Application as an Intermediate in Fine Chemical Synthesis

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. 3-Bromo-4-(propan-2-YL)phenol serves as an important intermediate in this sector. cymitquimica.combiosynth.com Its value lies in its ability to be converted into more complex, high-value molecules through precise chemical modifications.

In pharmaceutical synthesis, brominated phenols are common precursors. For example, the related isomer 4-bromo-2-isopropylphenol (B32581) is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals. A key transformation is the etherification of the phenolic hydroxyl group. The methylation of the isomeric 4-Bromo-3-isopropylphenol yields 4-bromo-3-isopropylanisole, which itself is a documented pharmaceutical intermediate. Similarly, related brominated isopropylphenols are used in copper-catalyzed reactions to produce methoxyphenol products, a common step in process research and development for active pharmaceutical ingredients (APIs). acs.org

The combination of the bromo and hydroxyl groups allows for orthogonal chemistry, where one group can be reacted selectively while the other remains intact for a later synthetic step. This strategic potential makes 3-Bromo-4-(propan-2-YL)phenol and its isomers valuable starting points for the synthesis of new chemical entities in drug discovery and agricultural science. smolecule.com

Environmental Chemical Aspects and Degradation Pathways of 3 Bromo 4 Propan 2 Yl Phenol Mechanistic Focus

Photolytic Degradation Mechanisms and Pathways